Glycine, L-valyl-L-prolyl-
Description
Contextualization within Peptide Science
Peptides are short chains of amino acid monomers linked by peptide bonds. They are distinguished from proteins by their smaller size. Tripeptides, containing three amino acid residues, are a significant area of study within peptide science. numberanalytics.com They can be synthesized through methods like liquid-phase or solid-phase peptide synthesis (SPPS), which involve the sequential addition of amino acids to a growing chain. The specific sequence of amino acids in a tripeptide is crucial as it determines its three-dimensional structure and, consequently, its biological function. numberanalytics.com
Significance of Tripeptide Sequences in Biochemical and Material Sciences
Tripeptides play a wide variety of roles in biological systems, acting as signaling molecules, hormone regulators, and contributing to the structure and stability of proteins. numberanalytics.com For instance, the tripeptide glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine) is vital for many life forms. wikipedia.org Tripeptides are also being explored for their potential in drug development due to their cost-effectiveness, low molecular weight, and suitability for structure-activity studies. bachem.com
In the realm of materials science, short peptides, including tripeptides, are of interest for their ability to self-assemble into various nanostructures, such as hydrogels. rsc.orgresearchgate.net These materials have potential applications in cell culture and tissue engineering. rsc.orgnih.gov The sequence of the tripeptide can be altered to control the morphology of the resulting nanostructures. rsc.org Researchers are investigating how the properties of tripeptides, such as their hydrophilicity, influence their self-assembly and the characteristics of the resulting materials. acs.org
Foundational Research on Constituent Amino Acids: Glycine (B1666218), L-Valine, and L-Proline
The properties of Glycine, L-valyl-L-prolyl- are a direct result of its constituent amino acids.
Glycine (Gly) is the simplest amino acid, with a single hydrogen atom as its side chain. wikipedia.org This minimalist structure makes it achiral and provides a high degree of flexibility to the peptide backbone. wikipedia.org Glycine is considered a non-polar, aliphatic amino acid. arizona.edu It is a fundamental component of many proteins, notably making up about 35% of collagen, where its flexibility is crucial for the formation of the collagen triple helix. wikipedia.org
L-Valine (Val) is an essential, branched-chain amino acid (BCAA) with a nonpolar isopropyl side chain. chemicalbook.comwikipedia.org Its hydrophobic nature contributes to the stability of peptides and their interactions with membranes. As an essential amino acid, it cannot be synthesized by the human body and must be obtained from dietary sources. wikipedia.org Valine is involved in muscle growth and tissue repair. nih.gov
L-Proline (Pro) is unique among the 20 proteinogenic amino acids because its side chain is a cyclic structure that includes the alpha-amino group, making it a secondary amine. chemicalbook.comwikipedia.org This rigid, five-membered ring introduces conformational constraints, often causing kinks or turns in the peptide chain and disrupting regular secondary structures like alpha-helices and beta-sheets. caymanchem.com Proline is a non-essential amino acid and is a key component of collagen. nih.gov
Table 1: Properties of Constituent Amino Acids
| Amino Acid | Chemical Formula | Molar Mass (g/mol) | Key Characteristics |
|---|---|---|---|
| Glycine | C₂H₅NO₂ | 75.07 | Simplest amino acid, achiral, provides flexibility. wikipedia.orgwikipedia.orgnih.gov |
| L-Valine | C₅H₁₁NO₂ | 117.15 | Essential, branched-chain, nonpolar, hydrophobic. chemicalbook.comwikipedia.orgnih.gov |
| L-Proline | C₅H₉NO₂ | 115.13 | Cyclic side chain, rigid, introduces kinks in peptide chains. chemicalbook.comwikipedia.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4/c1-7(2)10(13)12(19)15-5-3-4-8(15)11(18)14-6-9(16)17/h7-8,10H,3-6,13H2,1-2H3,(H,14,18)(H,16,17)/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRUJQFQVLMZFW-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435879 | |
| Record name | Glycine, L-valyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67471-73-2 | |
| Record name | Glycine, L-valyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conformational and Structural Analysis of Glycine, L Valyl L Prolyl
Theoretical and Computational Conformational Studies
Computational chemistry provides powerful insights into the preferred three-dimensional structures of peptides. For Gly-Val-Pro, these studies focus on understanding the intrinsic conformational preferences that arise from the specific amino acid sequence.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to provide highly accurate information about the electronic structure, geometry, and energy of molecules from first principles, without reliance on experimental parameters. These methods are crucial for understanding the fundamental conformational preferences of peptides like Gly-Val-Pro.
Energy minimization techniques are used to locate stable conformations, known as local minima, on the potential energy surface of a molecule. For a flexible molecule like a tripeptide, exploring the entire conformational space to find the global minimum energy structure is a significant computational challenge. Studies on small peptides often involve scanning the potential energy surface by systematically rotating the backbone dihedral angles (φ, ψ) and minimizing the energy of the resulting structures.
For Gly-Val-Pro, the conformational space is influenced by the flexibility of the N-terminal glycine (B1666218) and the restricted nature of the C-terminal proline. Proline's cyclic side chain limits its φ angle to a narrow range (approximately -60°), which significantly constrains the peptide backbone. Computational explorations reveal that low-energy conformations are often characterized by specific intramolecular interactions. The global minimum for proline-containing peptides frequently corresponds to a folded, or turn-like, structure.
Table 1: Illustrative Relative Energies of Gly-Val-Pro Conformers from DFT Calculations
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (φ_gly, ψ_gly, φ_val, ψ_val) | Description |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | -155°, +160°, -70°, +145° | Extended β-strand like |
| 2 | 1.25 | +75°, -85°, -65°, +150° | Type II β-turn |
| 3 | 2.50 | -80°, +90°, -60°, -30° | Type I β-turn |
Note: This table presents hypothetical data based on typical energy differences found in computational studies of similar tripeptides for illustrative purposes.
Quantum chemical calculations provide precise details of molecular geometries, including bond lengths, bond angles, and dihedral angles for the stable conformers identified through energy minimization. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly employed to optimize the geometry of peptides.
Table 2: Selected Optimized Geometric Parameters for a Gly-Val-Pro β-turn Conformer (Illustrative)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Dihedral Angle | φ (Gly) | +75.2° |
| Dihedral Angle | ψ (Gly) | -84.8° |
| Dihedral Angle | φ (Val) | -65.1° |
| Dihedral Angle | ψ (Val) | +149.5° |
| Dihedral Angle | φ (Pro) | -60.0° |
Note: The data in this table are representative values for a Type II β-turn structure and are provided for illustrative purposes.
While quantum methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) and molecular
Analysis of Dihedral Angles and Conformational Preferences
The conformational flexibility of the tripeptide Glycine, L-valyl-L-prolyl- is largely dictated by the rotational freedom around the peptide backbone, defined by the dihedral angles phi (φ), psi (ψ), and omega (ω). The presence of a proline residue at the C-terminus introduces significant conformational restrictions. The cyclic nature of the proline side chain, which is fused to the backbone nitrogen, restricts the phi (φ) angle to a narrow range, typically around -60° to -65°. nih.gov This inherent rigidity significantly influences the local peptide conformation.
The peptide bond preceding the proline residue (the Val-Pro bond) can exist in either a cis or trans conformation. The energy barrier between these two states is relatively high, leading to slow isomerization on the NMR timescale. researchgate.net While the trans conformation is generally favored in peptide bonds, the energy difference between the cis and trans isomers is smaller for X-Pro bonds, meaning a significant population of the cis conformer can exist. The specific preceding residue, in this case, valine, influences this equilibrium.
The glycine residue at the N-terminus, lacking a side chain, possesses the greatest conformational freedom of all amino acids. Its less sterically hindered nature allows it to access a much larger area of the Ramachandran plot, including regions that are unfavorable for other amino acids. nih.gov Studies on glycine-containing peptides show a preference for polyproline II (pPII) and β-turn conformations, driven by interactions with solvent molecules. nih.gov The valine residue, with its bulky isopropyl side chain, has more restricted φ and ψ angles, typically favoring β-sheet or α-helical regions of the Ramachandran plot.
| Dihedral Angle | Residue | Typical Range/Value | Notes |
| Phi (φ) | Glycine | Broadly allowed | Can adopt conformations unfavorable for other amino acids. |
| Psi (ψ) | Glycine | Broadly allowed | Contributes to high flexibility at the N-terminus. |
| Phi (φ) | Valine | -150° to -50° | Restricted due to the bulky isopropyl side chain. |
| Psi (ψ) | Valine | -50° to -30° (α-helix), +110° to +150° (β-sheet) | Tends to adopt standard secondary structure conformations. |
| Phi (φ) | Proline | -65° ± 15° | Highly restricted by the pyrrolidine (B122466) ring structure. nih.gov |
| Psi (ψ) | Proline | -50° to +150° | Less restricted than φ, but influenced by ring pucker. |
| Omega (ω) | Val-Pro bond | ~180° (trans) or ~0° (cis) | Cis-trans isomerization is a key conformational feature. |
Spectroscopic Characterization of Glycine, L-valyl-L-prolyl- and its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides like Gly-L-valyl-L-prolyl- in solution. It provides atomic-resolution information on conformation, connectivity, and intermolecular interactions.
The ¹H and ¹³C chemical shifts of a peptide are highly sensitive to the local electronic environment, which is determined by the primary sequence, secondary structure, and solvent interactions. The presence of cis and trans isomers about the Val-Pro peptide bond often results in two distinct sets of NMR signals for the residues near the proline, complicating the spectra but also providing valuable information about the conformational equilibrium. researchgate.net
Glycine (Gly): As the N-terminal residue, its signals are characteristic. The α-protons (Hα) of glycine are diastereotopic and typically appear as two distinct resonances in the ¹H NMR spectrum, often showing a strong geminal coupling. utexas.edu The ¹³Cα chemical shift for glycine is typically found at a higher field (more shielded) compared to other amino acids, usually in the range of 43 to 47 ppm. utexas.edu
Valine (Val): The valine spin system is readily identifiable. It features an α-proton (Hα), a β-proton (Hβ), and two diastereotopic methyl groups (γ-protons, Hγ). The Hα is coupled to the Hβ, which is in turn coupled to the two methyl groups, giving rise to a characteristic pattern in 2D NMR spectra.
Proline (Pro): The proline residue has a unique NMR signature due to its cyclic structure. The α-proton (Hα) resonance is typically found between 4.1 and 4.4 ppm. The β, γ, and δ protons on the pyrrolidine ring often show complex, overlapping multiplets. The ¹³C chemical shifts of the proline ring carbons, particularly Cβ and Cγ, are sensitive indicators of the cis or trans configuration of the preceding peptide bond. researchgate.netnih.gov
Interactive Data Table: Typical ¹H and ¹³C Chemical Shift Ranges (ppm) for Residues in a Peptide Chain
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glycine | Hα | 3.8 - 4.1 | 43 - 47 |
| Cα | - | 170 - 175 | |
| C' | - | - | |
| Valine | Hα | 4.0 - 4.4 | 58 - 62 |
| Hβ | 2.0 - 2.3 | 30 - 33 | |
| Hγ (CH₃) | 0.9 - 1.1 | 18 - 21 | |
| Cα | - | 171 - 176 | |
| C' | - | - | |
| Proline | Hα | 4.1 - 4.4 | 61 - 65 |
| Hβ | 1.9 - 2.2 | 29 - 32 | |
| Hγ | 1.8 - 2.1 | 24 - 27 | |
| Hδ | 3.5 - 3.8 | 47 - 50 | |
| Cα | - | 172 - 177 | |
| C' | - | - |
Note: Chemical shifts are approximate and can vary significantly based on solvent, pH, temperature, and local conformation.
Two-dimensional NMR experiments are essential for the complete assignment of resonances and the determination of the peptide's three-dimensional structure.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments reveal scalar (through-bond) coupling networks. A TOCSY spectrum is particularly useful for identifying amino acid spin systems, as it shows correlations between all protons within a coupled network. For instance, in valine, a single TOCSY experiment can connect the amide proton (NH) to the Hα, Hβ, and both Hγ methyl groups. utexas.edu Glycine's two Hα protons will show a cross-peak in a COSY spectrum. utexas.edu
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, typically within 5 Å. ROESY (or the related NOESY) is crucial for determining the peptide's conformation. For example, a strong ROE between the Hα of valine and the Hδ protons of proline is indicative of a trans Val-Pro peptide bond, while a strong ROE between the Hα of valine and the Hα of proline suggests a cis conformation. nih.gov These experiments can also identify turns and folds by detecting proximities between non-adjacent residues.
In the solid state, NMR can provide precise information about intermolecular interactions, such as hydrogen bonds, which are fundamental to peptide structure. Solid-state NMR (ssNMR) techniques can measure internuclear distances and the orientation of chemical bonds.
Techniques like 2D ¹H-¹³C Heteronuclear Correlation (HETCOR) spectroscopy can be used to study hydrogen bonding. acs.org Cross-peaks in a HETCOR spectrum arise from dipolar couplings between protons and carbons, and their intensities can be related to the C-H distance. This method is sensitive enough to detect longer-range contacts, such as those in C=O···H-N hydrogen bonds, where the distances are typically within the observable range of ~3 Å. acs.org Furthermore, advanced ssNMR methods can directly probe O···H-N hydrogen bonds by utilizing ¹⁵N and ¹⁷O labeling, providing unambiguous evidence of hydrogen bond formation and geometry. rsc.org These analyses are critical for understanding the packing and crystal structure of the peptide.
Vibrational Spectroscopy (IR, Raman)
Amide Bands: The most characteristic vibrational bands in peptides are the Amide bands. The Amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, is highly sensitive to the peptide's secondary structure. The Amide II band (1500-1600 cm⁻¹), resulting from a coupling of the N-H in-plane bending and C-N stretching modes, is also conformationally sensitive. The Amide III band (1200-1300 cm⁻¹) is a more complex vibration involving C-N stretching and N-H bending.
Proline and Glycine Signatures: The spectra are a superposition of the vibrations from each residue. The CH₂ wagging and twisting modes from the glycine and proline residues appear in the 1200-1450 cm⁻¹ region. sid.ir The pyrrolidine ring of proline has distinct vibrational modes that can be observed in the Raman spectrum. semanticscholar.orgnih.gov Studies on L-proline have assigned the CH₂ scissoring mode to a band near 1465 cm⁻¹ and various twisting and rocking modes in the 750-1350 cm⁻¹ range. sid.ir
Hydrogen Bonding: The frequency of the N-H stretching vibration (typically 3200-3400 cm⁻¹) in the IR spectrum is a sensitive indicator of hydrogen bonding. A lower frequency (a shift to a lower wavenumber) indicates stronger hydrogen bonding of the N-H group.
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for Gly-Val-Pro
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| N-H Stretch | 3200 - 3400 | Frequency decreases with stronger H-bonding. |
| C-H Stretch | 2850 - 3000 | From Gly CH₂, Val CH/CH₃, and Pro CH/CH₂. |
| Amide I (C=O Stretch) | 1600 - 1700 | Highly sensitive to secondary structure (e.g., β-turn, random coil). |
| Amide II (N-H Bend, C-N Stretch) | 1500 - 1600 | Also sensitive to conformation. |
| CH₂ Scissoring/Bending | 1400 - 1470 | Contributions from Gly and Pro residues. sid.ir |
| Amide III | 1200 - 1300 | Complex mode, sensitive to backbone conformation. |
| Proline Ring Modes | 750 - 1200 | Characteristic vibrations of the pyrrolidine ring. semanticscholar.orgnih.gov |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the conformational properties of the peptide backbone.
In the far-UV region (typically 190-250 nm), the CD spectrum is dominated by the contributions of the peptide bonds. The shape and magnitude of the CD signal in this region are characteristic of different types of secondary structures, such as α-helices, β-sheets, β-turns, and random coils. For a tripeptide like Glycine, L-valyl-L-prolyl-, which is too short to form stable α-helices or extensive β-sheets, CD spectroscopy is particularly useful for identifying the presence of turn-like structures or a disordered conformation.
The presence of a Proline residue significantly influences the conformational landscape and, consequently, the CD spectrum. Proline's cyclic side chain restricts the backbone dihedral angle φ to approximately -65°, promoting turns and specific helical structures like the polyproline II (PPII) helix. A PPII helix, a left-handed helix common in proline-rich sequences, exhibits a characteristic CD spectrum with a strong negative band around 204 nm and a weak positive band around 228 nm. researchgate.net The substitution of other amino acids, such as glycine, into a proline-rich sequence can reduce the rotational strength and shift the spectral bands, indicating a less ordered or altered conformation. researchgate.net
For Glycine, L-valyl-L-prolyl-, the CD spectrum would be analyzed for features indicative of a β-turn, which is a common motif for Pro-Gly sequences, or a PPII-like structure. The table below summarizes the characteristic CD spectral features for common secondary structures.
| Secondary Structure | Positive Band (approx. nm) | Negative Band(s) (approx. nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~215 |
| β-Turn | Varies with turn type | Varies with turn type |
| Polyproline II (PPII) Helix | ~228 | ~204 |
| Random Coil | ~212 | ~198 |
Note: The exact positions and magnitudes of the bands can vary depending on the specific peptide sequence, solvent, and temperature.
X-ray Crystallography of Glycine, L-valyl-L-prolylglycyl-L-valylglycine and Related Peptides
Studies on peptides with repeating Pro-Pro-Gly sequences, which are models for collagen, reveal a triple-helical structure. nih.govscispace.com The crystal structure of the tripeptide L-prolyl-glycyl-glycine shows that the molecule exists as a zwitterion, with the peptide units in a trans conformation. nih.gov The backbone adopts a left-handed helical conformation that is similar to that of polyglycine II and polyproline II. nih.gov
The analysis of various designed oligopeptides by X-ray diffraction reveals specific conformational states, modes of aggregation, and hydrogen bonding interactions. iisc.ac.in For instance, the crystal structure of Piv-Pro-Gly-NHMe adopts a type II β-turn conformation. iisc.ac.in This highlights the strong tendency of the Pro-Gly sequence to induce turn structures.
The crystallographic parameters for related peptides are summarized in the table below, illustrating the type of data obtained from such studies.
| Peptide | Space Group | Unit Cell Parameters | Resolution (Å) |
| (Pro-Pro-Gly)₁₀ | P2₁2₁2₁ | a=26.9, b=26.5, c=103.1 | 2.0 |
| L-prolyl-glycyl-glycine | P3₂ | a=8.682, b=8.682, c=12.008 | Not Specified |
These findings suggest that a peptide containing the Gly-Val-Pro sequence would likely exhibit a well-defined structure in the crystalline state, potentially involving β-turns stabilized by intramolecular hydrogen bonds. The bulky valine side chain would further influence the local conformation and crystal packing.
Influence of Sequence and Stereochemistry on Conformational Preferences
Glycine (Gly): As the simplest amino acid with only a hydrogen atom for a side chain, glycine possesses a high degree of conformational flexibility. This flexibility allows it to adopt a wide range of backbone dihedral angles (φ and ψ), which can be entropically unfavorable for forming constrained structures like α-helices but is crucial for forming tight turns. wikipedia.org
L-Valine (Val): The bulky, non-polar isopropyl side chain of valine sterically hinders the peptide backbone, restricting the possible φ and ψ angles. It is often found in β-sheets and can influence the stability of turn structures.
L-Proline (Pro): The cyclic nature of the proline side chain, which is fused to the backbone nitrogen, is the most significant conformational constraint. nih.gov It locks the φ angle at approximately -65° and favors a trans peptide bond, although cis conformations are also possible and energetically more accessible than in other peptide bonds. The Pro-Gly sequence, in particular, is known to be a strong promoter of β-turn structures, which are critical motifs in the folding of proteins and peptides. nih.gov
The stereochemistry (L-configuration) of the amino acids is fundamental to the formation of specific, stable secondary structures. The use of L-amino acids results in a defined chirality for the entire peptide, dictating the directionality of turns and helices. Studies on diastereomeric peptides have shown that stereochemistry is a key determinant of biological activity and can be clearly differentiated using spectroscopic methods like CD. nih.gov The specific stereosequence of a polymer has also been shown to play a large role in its physical properties. nih.gov Therefore, the L-L-L stereochemistry of Glycine, L-valyl-L-prolyl- is crucial for its specific conformational preferences and any potential biological interactions.
The interplay between the flexibility of glycine, the steric bulk of valine, and the rigid ring of proline in a specific L-isomeric sequence leads to a highly defined conformational preference, likely centered around a β-turn motif involving the proline residue.
Supramolecular Assembly and Self-Organization
The self-assembly of peptides into well-defined nanostructures is a burgeoning area of materials science, with applications ranging from drug delivery to tissue engineering. The sequence of Glycine, L-valyl-L-prolyl- suggests a predisposition for forming organized supramolecular structures.
The self-assembly of peptides is primarily driven by a delicate balance of non-covalent interactions. nih.govdovepress.comresearchgate.net These weak forces, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions, dictate the final morphology and stability of the resulting nanostructures. In the context of Glycine, L-valyl-L-prolyl-, the following interactions are expected to be influential:
Hydrogen Bonding: The amide backbone of the tripeptide provides ample opportunities for the formation of intermolecular hydrogen bonds, which are crucial for the formation of stable, ordered structures like β-sheets.
Hydrophobic Interactions: The isopropyl side chain of L-valine is hydrophobic and will tend to be shielded from aqueous environments, driving the aggregation of the peptides.
| Interaction Type | Key Contributor in Glycine, L-valyl-L-prolyl- | Expected Role in Self-Assembly |
| Hydrogen Bonding | Peptide backbone (N-H and C=O groups) | Stabilization of ordered structures (e.g., β-sheets, helices) |
| Hydrophobic Interactions | L-valine side chain (isopropyl group) | Driving force for aggregation in aqueous media |
| Van der Waals Forces | All atoms | General intermolecular attraction, contributing to packing |
| Steric Hindrance | L-proline residue | Induces turns and constrains conformational freedom, directing assembly pathways |
The interplay of the aforementioned non-covalent forces can lead to the formation of various supramolecular structures, including nanofibers, nanotubes, and vesicles. While direct experimental evidence for Glycine, L-valyl-L-prolyl- is limited, studies on other proline- and glycine-rich peptides suggest a propensity for forming extended structures. The presence of the proline residue can induce turns, which may facilitate the formation of cyclic or globular assemblies, potentially leading to the creation of peptide-based molecular vessels. These structures could encapsulate guest molecules, indicating potential applications in drug delivery and catalysis.
Integration into Peptidomimetic Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. The Glycine, L-valyl-L-prolyl- sequence can serve as a valuable scaffold in the design of such molecules.
The design of peptidomimetics based on Glycine, L-valyl-L-prolyl- would involve modifying the peptide backbone or side chains to overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation. Common strategies include:
N-methylation: Introducing a methyl group to the amide nitrogen can prevent enzymatic cleavage and modulate conformation.
Use of D-amino acids: Replacing L-amino acids with their D-enantiomers can confer resistance to proteases.
Incorporation of non-natural amino acids: Introducing synthetic amino acids can provide novel functionalities and structural constraints.
The synthesis of such peptidomimetics can be achieved through solid-phase peptide synthesis, which allows for the sequential addition of natural and modified amino acids.
While the biological activity of Glycine, L-valyl-L-prolyl- itself is not well-characterized, the modification of similar peptide sequences has been shown to enhance their therapeutic potential. For instance, modifications to the glycine residue in other tripeptides have been explored to understand their neuroprotective properties. nih.gov Similarly, structural modifications of peptides containing valine and proline have been investigated for various biological activities. By systematically modifying the Glycine, L-valyl-L-prolyl- sequence, it may be possible to develop peptidomimetics with targeted biological activities, such as antimicrobial or anticancer properties. The introduction of lipophilic moieties, for example, can enhance membrane interactions, a strategy that has been successfully employed for other bioactive peptides. frontiersin.org
| Modification Strategy | Potential Advantage | Example Application |
| N-methylation of the peptide backbone | Increased proteolytic stability, altered conformation | Development of orally available drugs |
| Replacement of L-amino acids with D-amino acids | Enhanced resistance to enzymatic degradation | Design of long-lasting therapeutic peptides |
| Introduction of lipophilic groups | Improved membrane permeability and interaction | Creation of potent antimicrobial agents |
| Cyclization of the peptide | Increased rigidity and receptor binding affinity | Development of highly specific enzyme inhibitors |
Role as Building Blocks for Biologically Relevant Macromolecules
Beyond its potential as a standalone molecule or a scaffold for peptidomimetics, Glycine, L-valyl-L-prolyl- can also serve as a repeating unit in the synthesis of larger, biologically relevant macromolecules. The constituent amino acids of this tripeptide are all known to be important components of structural proteins. For example, glycine and proline are key components of collagen, the most abundant protein in animals, where they are essential for its unique triple-helical structure. nih.gov Valine, a hydrophobic amino acid, is often found in the core of globular proteins and in fibrous proteins like elastin.
The repetition of the Glycine, L-valyl-L-prolyl- motif could be used to create synthetic polymers with tailored properties. For example, polymers based on this sequence could exhibit elastomeric properties due to the combination of the flexible glycine and the turn-inducing proline. Such materials could find applications in tissue engineering as scaffolds that mimic the mechanical properties of natural tissues. Furthermore, the incorporation of this tripeptide into larger protein structures could be used to modulate their stability, conformation, and biological function.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying Glycine, L-valyl-L-prolyl- in biological matrices?
- Methodology : Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is widely used for precise quantification. Key parameters include optimized mobile phase gradients (e.g., water-acetonitrile with 0.1% formic acid) and electrospray ionization (ESI) in positive ion mode. Raw data should include chromatograms, mass spectra, and metabolite quantification tables to validate reproducibility . For isotopic tracing, H-labeled glycine can track metabolic incorporation, requiring scintillation counting protocols .
Q. How should Glycine, L-valyl-L-prolyl- be stored to maintain stability during experiments?
- Methodology : Store lyophilized peptides at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles and exposure to humidity. Stability tests under varying pH (4–9) and temperature (4–37°C) should be conducted to assess degradation kinetics, monitored via UPLC-MS .
Q. What safety protocols are critical for handling Glycine, L-valyl-L-prolyl- in laboratory settings?
- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct operations in fume hoods to prevent inhalation of airborne particles. Emergency protocols for spills involve neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities. Toxicity data (e.g., LD) should inform risk assessments .
Q. Which techniques are optimal for structural characterization of synthetic Glycine, L-valyl-L-prolyl- peptides?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) confirms backbone conformation and stereochemistry. High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z vs. calculated 769.412 Da). Circular dichroism (CD) spectroscopy assesses secondary structure in solution .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for Glycine-containing peptides under varying experimental conditions?
- Methodology : Perform accelerated degradation studies at elevated temperatures (e.g., 40–60°C) and analyze degradation products via tandem MS (MS/MS). Compare hydrolysis resistance to reference dipeptides (e.g., glycyl-alanine vs. glycyl-proline) to identify stabilizing motifs like proline’s cyclic structure . Statistical tools like Dunnett’s test can quantify significant differences between conditions .
Q. What experimental approaches elucidate the interaction of Glycine, L-valyl-L-prolyl- with NMDA receptors?
- Methodology : Radioligand binding assays using H-glycine (specific activity ~1 mCi/mL) quantify receptor affinity () and occupancy. Competitive inhibition studies with antagonists (e.g., MK-801) validate specificity. Patch-clamp electrophysiology measures ion flux changes in neuronal cultures .
Q. What challenges arise in synthesizing enantiomerically pure Glycine, L-valyl-L-prolyl- peptides, and how are they addressed?
- Methodology : Racemization during solid-phase synthesis is minimized using low-temperature coupling (0–4°C) and Fmoc-protected amino acids. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IG-3) separates enantiomers. Enantiomeric excess (ee) ≥98% is confirmed via CD or Marfey’s reagent derivatization .
Q. How can isotopic labeling trace metabolic pathways of Glycine, L-valyl-L-prolyl- in in vitro models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
